Perfluorotetralin
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Overview
Description
Perfluorotetralin, also known as 1,1,2,2,3,3,4,4,5,6,7,8-dodecafluoro-1,2,3,4-tetrahydronaphthalene, is a perfluorinated compound where all hydrogen atoms in tetralin are replaced by fluorine atoms. This compound is known for its chemical stability and unique properties due to the presence of multiple fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
. This method involves the direct fluorination of tetralin at high temperatures, typically around 400°C, to replace hydrogen atoms with fluorine atoms.
Industrial Production Methods
Industrial production of perfluorotetralin involves similar fluorination processes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity of the product. The process may involve multiple steps of purification to remove any by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
Perfluorotetralin undergoes several types of chemical reactions, including defluorination, substitution, and addition reactions.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include various perfluorinated naphthalenes and binaphthalenes, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Perfluorotetralin has several applications in scientific research:
Mechanism of Action
The mechanism by which perfluorotetralin exerts its effects is primarily through its chemical stability and inertness. The multiple fluorine atoms create a strong electron-withdrawing effect, making the compound resistant to many chemical reactions. This stability is beneficial in applications where chemical resistance is required .
Comparison with Similar Compounds
Similar Compounds
Perfluorodecalin: Another perfluorinated compound with similar stability and inertness, used in medical applications and as a gas carrier.
Perfluoromethylnaphthalenes: These compounds are used as intermediates in the synthesis of biologically active molecules and have similar chemical properties.
Uniqueness
Perfluorotetralin is unique due to its specific structure and the presence of twelve fluorine atoms, which impart exceptional stability and resistance to chemical reactions. This makes it particularly valuable in applications requiring high chemical resistance and stability .
Properties
CAS No. |
2342-07-6 |
---|---|
Molecular Formula |
C10F12 |
Molecular Weight |
348.09 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4,5,6,7,8-dodecafluoronaphthalene |
InChI |
InChI=1S/C10F12/c11-3-1-2(4(12)6(14)5(3)13)8(17,18)10(21,22)9(19,20)7(1,15)16 |
InChI Key |
FJMMRMQACFEXIL-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(C(=C(C(=C1F)F)F)F)C(C(C(C2(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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